![molecular formula C10H11NO4 B189051 2,4,6-Trimethyl-3-nitrobenzoic acid CAS No. 106567-41-3](/img/structure/B189051.png)
2,4,6-Trimethyl-3-nitrobenzoic acid
Overview
Description
2,4,6-Trimethyl-3-nitrobenzoic acid is a chemical compound with the CAS Number: 106567-41-3 . It has a molecular weight of 209.2 and is a powder at room temperature . The IUPAC name for this compound is 2,4,6-trimethyl-3-nitrobenzoic acid .
Molecular Structure Analysis
The InChI code for 2,4,6-Trimethyl-3-nitrobenzoic acid is 1S/C10H11NO4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) .Chemical Reactions Analysis
Nitro compounds, such as 2,4,6-Trimethyl-3-nitrobenzoic acid, are an important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
2,4,6-Trimethyl-3-nitrobenzoic acid is a powder at room temperature . It has a melting point of 180-182°C .Scientific Research Applications
Chemical Properties
“2,4,6-Trimethyl-3-nitrobenzoic acid” has a molecular weight of 209.2 and a melting point of 180-182 degrees Celsius . It is a powder at room temperature .
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “2,4,6-Trimethyl-3-nitrobenzoic acid” could potentially be used in the synthesis of these borinic acid derivatives .
Cross-Coupling Reactions
Organoboron compounds, including borinic acids, are mainstays in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) . “2,4,6-Trimethyl-3-nitrobenzoic acid” could potentially be used in these cross-coupling reactions .
Catalysis
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions . “2,4,6-Trimethyl-3-nitrobenzoic acid” could potentially be used in these catalytic reactions .
Medicinal Chemistry
Organoboron compounds, including borinic acids, have been used in medicinal chemistry . “2,4,6-Trimethyl-3-nitrobenzoic acid” could potentially be used in the development of new drugs .
Polymer or Optoelectronics Materials
Organoboron compounds, including borinic acids, have been used in the development of polymer or optoelectronics materials . “2,4,6-Trimethyl-3-nitrobenzoic acid” could potentially be used in the development of these materials .
Safety And Hazards
properties
IUPAC Name |
2,4,6-trimethyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCAEAPELOWRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429094 | |
Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-3-nitrobenzoic acid | |
CAS RN |
106567-41-3 | |
Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.